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Compound of Interest

Compound Name: MS147

Cat. No.: B15543813

Note on Terminology: Initial research for "MS147" in the context of triple-negative breast cancer
(TNBC) did not yield specific results. However, extensive literature is available on CD147, a key
protein implicated in TNBC progression. It is presumed that "MS147" was a typographical error,
and this document will focus on the application of targeting CD147 in TNBC research.

Introduction

Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer,
characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and
human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined
molecular targets renders it unresponsive to hormonal or HER2-targeted therapies, leaving
chemotherapy as the primary treatment modality. Consequently, there is an urgent need to
identify and validate novel therapeutic targets for TNBC.

CD147, also known as Basigin or EMMPRIN, is a transmembrane glycoprotein that is
significantly overexpressed in various malignancies, including TNBC.[1][2] Its high expression
is correlated with aggressive tumor behavior, including increased proliferation, invasion,
metastasis, and poor patient prognosis.[1][3][4] These characteristics position CD147 as a
promising therapeutic target for the development of novel treatment strategies for TNBC. This
application note provides an overview of the role of CD147 in TNBC and detailed protocols for
key experiments to investigate its function and the efficacy of potential inhibitors.

Mechanism of Action of CD147 in TNBC
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CD147 contributes to the malignant phenotype of TNBC through multiple signaling pathways. It
is a potent inducer of extracellular matrix metalloproteinases (MMPs), which degrade the
extracellular matrix, thereby facilitating tumor invasion and metastasis. Furthermore, CD147
has been implicated in the regulation of cancer cell metabolism, proliferation, and survival
through its interaction with various signaling molecules.

A key signaling pathway influenced by CD147 in TNBC involves the activation of downstream
effectors that promote cell proliferation and survival. Interfering with CD147 has been shown to
decrease the proliferation and invasion of breast cancer cells while increasing the rate of
apoptosis.[5]

Data Presentation
Table 1: Expression of CD147 in Triple-Negative Breast
Cancer

© 2025 BenchChem. All rights reserved. 2/15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9185091/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Study
Cohort Size
(TNBC
Patients)

Method

CD147

Positive .
. Compariso
Expression
. n Group
Rate in

TNBC

Key
L Reference
Findings

Immunohisto
110 )
chemistry

81.82% -

High CD147
expression
correlated
with higher
histological
grade and
was an
independent
risk factor for

prognosis.

Immunohisto
81 )
chemistry

76.9% -

Higher serum
CD147 levels
were found in
TNBC
patients
compared to
healthy

individuals.

© 2025 BenchChem. All rights reserved.

3/15

Tech Support


https://xuebao.shsmu.edu.cn/EN/10.3969/j.issn.1674-8115.2017.01.012
https://pmc.ncbi.nlm.nih.gov/articles/PMC9185091/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

CD147
expression
was
significantly
higher in
TNBC and

Immunohisto Non-TNBC )

168 ) 23.8% associated [1]

chemistry (11.9%) ]
with poor
overall
survival in
chemotherap
y-treated

patients.

High CD147
expression
was
significantly
i i Mammary
Immunohisto 48.0% (High correlated
127 _ _ Gland _ [4]
chemistry Expression) ] with shorter
Fibroma )

progression-
free and
overall

survival.

Table 2: Prognostic Significance of CD147 Expression in
TNBC
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Table 3: Effects of CD147 Inhibition/Knockdown in TNBC
Cell Lines
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Caption: CD147 signaling cascade in TNBC progression.
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Caption: Workflow for evaluating CD147 inhibitors.

Experimental Protocols
Immunohistochemistry (IHC) for CD147 Detection

Objective: To detect the expression and localization of CD147 in paraffin-embedded TNBC

tissue sections.
Materials:

o Formalin-fixed, paraffin-embedded TNBC tissue sections (5 pum)
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e Xylene

» Ethanol (100%, 95%, 80%, 70%)

» Deionized water

» Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
» 3% Hydrogen peroxide

e Blocking buffer (e.g., 5% normal goat serum in PBS)
e Primary antibody: anti-CD147

o HRP-conjugated secondary antibody

» DAB substrate kit

e Hematoxylin

e Mounting medium

Protocol:

» Deparaffinization and Rehydration:

o Immerse slides in xylene twice for 10 minutes each.

o Rehydrate through a graded series of ethanol (100%, 95%, 80%, 70%) for 5 minutes

each.

o Rinse with deionized water.

e Antigen Retrieval:

o Immerse slides in antigen retrieval buffer and heat in a microwave or water bath at 95-

100°C for 10-20 minutes.

o Allow slides to cool to room temperature.
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Peroxidase Blocking:

o Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous
peroxidase activity.

o Rinse with PBS.

Blocking:

o Incubate sections with blocking buffer for 30-60 minutes at room temperature.
Primary Antibody Incubation:

o Incubate sections with diluted anti-CD147 primary antibody overnight at 4°C.
Secondary Antibody Incubation:

o Rinse with PBS.

o Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection:

o Rinse with PBS.

o Apply DAB substrate and incubate until the desired brown color develops.

o Wash with deionized water.

Counterstaining:

o Counterstain with hematoxylin for 1-2 minutes.

o "Blue" the sections in running tap water.

Dehydration and Mounting:

o Dehydrate through a graded series of ethanol and clear in xylene.
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o Mount with mounting medium and a coverslip.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of CD147 inhibition on the proliferation of TNBC cells.

Materials:

TNBC cell lines (e.g., MDA-MB-231, HCC-70)
o 96-well plates

o Complete culture medium

e CD147 inhibitor or sSiRNA

e MTT solution (5 mg/mL in PBS)

e DMSO

Protocol:

Cell Seeding:

o Seed TNBC cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate
overnight.

Treatment:

o Treat cells with varying concentrations of the CD147 inhibitor or transfect with CD147
siRNA. Include appropriate controls (untreated, vehicle control, control SiRNA).

o Incubate for 24, 48, or 72 hours.

MTT Addition:

o Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.

Formazan Solubilization:
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o Carefully remove the medium and add 150 pL of DMSO to each well to dissolve the
formazan crystals.

e Absorbance Measurement:
o Measure the absorbance at 570 nm using a microplate reader.
o Data Analysis:

o Calculate the percentage of cell viability relative to the control group.

Transwell Invasion Assay

Objective: To evaluate the effect of CD147 inhibition on the invasive capacity of TNBC cells.
Materials:

e TNBC cell lines

e Transwell inserts (8 um pore size)

e Matrigel

e Serum-free medium

o Complete medium (with FBS as a chemoattractant)
» Cotton swabs

» Methanol or paraformaldehyde for fixation

o Crystal violet stain

Protocol:

 Insert Preparation:

o Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to
solidify at 37°C.
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e Cell Seeding:
o Resuspend CD147-inhibited and control TNBC cells in serum-free medium.
o Seed 5 x 107 to 1 x 10”5 cells into the upper chamber of the inserts.
o Chemoattraction:
o Add complete medium containing FBS to the lower chamber.
 Incubation:
o Incubate the plate at 37°C for 24-48 hours.
e Removal of Non-invasive Cells:

o Gently remove the non-invasive cells from the upper surface of the membrane with a
cotton swab.

» Fixation and Staining:

o Fix the invasive cells on the lower surface of the membrane with methanol or
paraformaldehyde.

o Stain the cells with crystal violet.
e Quantification:
o Count the number of stained cells in several random fields under a microscope.

o Calculate the percentage of invasion relative to the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis in TNBC cells following CD147 inhibition.
Materials:

e TNBC cell lines
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e CD147 inhibitor or siRNA

e Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide (PI),
and binding buffer)

e Flow cytometer
Protocol:
e Cell Treatment:

o Treat TNBC cells with the CD147 inhibitor or transfect with CD147 siRNA for the desired
time.

e Cell Harvesting:

o Harvest the cells by trypsinization and wash with cold PBS.
e Staining:

o Resuspend the cells in 1X binding buffer.

o Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's
instructions.

o Incubate in the dark at room temperature for 15 minutes.
e Flow Cytometry Analysis:

o Analyze the stained cells by flow cytometry within one hour.

o Annexin V-positive/Pl-negative cells are in early apoptosis.

o Annexin V-positive/Pl-positive cells are in late apoptosis or necrosis.
e Data Analysis:

o Quantify the percentage of apoptotic cells in the treated versus control groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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